beta-Epoetin

Pharmacokinetics Half-Life Dosing Interval

Beta-Epoetin (Epoetin beta, CAS 122312-54-3) is a recombinant form of human erythropoietin (rhEPO), a 165-amino acid glycoprotein hormone that regulates red blood cell production. Produced in Chinese hamster ovary (CHO) cells , beta-Epoetin is a first-generation erythropoiesis-stimulating agent (ESA) used for the research and treatment of anemia associated with chronic kidney disease, chemotherapy, and other conditions.

Molecular Formula C8H14ClN2O
Molecular Weight 0
CAS No. 122312-54-3
Cat. No. B1167214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Epoetin
CAS122312-54-3
Molecular FormulaC8H14ClN2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Epoetin (CAS 122312-54-3) for Anemia Research: A Comparative Procurement Guide


Beta-Epoetin (Epoetin beta, CAS 122312-54-3) is a recombinant form of human erythropoietin (rhEPO), a 165-amino acid glycoprotein hormone that regulates red blood cell production [1]. Produced in Chinese hamster ovary (CHO) cells [2], beta-Epoetin is a first-generation erythropoiesis-stimulating agent (ESA) used for the research and treatment of anemia associated with chronic kidney disease, chemotherapy, and other conditions [3]. It is distinguished from other epoetins, such as epoetin alfa, by its specific glycosylation pattern, which confers unique pharmacokinetic and pharmacodynamic properties [4].

Why Beta-Epoetin Cannot Be Casually Substituted: The Glycosylation-Driven Differentiation Evidence


Despite sharing an identical amino acid sequence with epoetin alfa, beta-Epoetin is not functionally interchangeable due to significant differences in its post-translational glycosylation [1]. This variation arises from the specific CHO cell line and manufacturing process, leading to a distinct isoform profile [2]. These structural differences translate directly into quantifiable changes in pharmacokinetics, including a longer terminal half-life and a different absorption profile, as well as a distinct pharmacodynamic response [3]. The presence of additional basic sialic acid isoforms and a different lectin-binding profile further confirms that beta-Epoetin is a unique molecular entity, not a generic equivalent [4]. For procurement in research or clinical settings where precise dosing, activity, and handling are critical, substituting beta-Epoetin with another ESA without these specific properties can introduce experimental variability and clinical uncertainty.

Beta-Epoetin Procurement Evidence: Quantitative Differentiation from Epoetin Alfa and Other ESAs


Prolonged Terminal Elimination Half-Life: 20% Longer Than Epoetin Alfa

In a direct head-to-head, randomized, double-blind, four-period crossover study in 18 healthy male volunteers, the terminal elimination half-life (t1/2β) of beta-Epoetin after intravenous administration was 20% longer than that of epoetin alfa [1].

Pharmacokinetics Half-Life Dosing Interval

Delayed Subcutaneous Absorption: Slower Onset and Greater Reticulocyte Response

The same direct comparative study showed that after subcutaneous administration, beta-Epoetin exhibited a delayed drug absorption profile compared to epoetin alfa (p<0.05), which was associated with a small but significantly greater absolute reticulocyte response [1].

Pharmacodynamics Absorption Reticulocyte

Higher Molecular Weight and Lower Sialylated Glycan Content

A review of ESA differentiation notes that beta-Epoetin has a higher molecular weight and a lower number of sialylated glycan residues compared to epoetin alfa, contributing to its distinct pharmacokinetic behavior [1]. A detailed isoform analysis found beta-Epoetin contains a greater proportion of more basic isoforms and exhibits a higher in-vivo:in-vitro bioactivity ratio [2].

Glycosylation Molecular Weight Isoform

Practical Advantage: Room Temperature Stability for Storage and Handling

A comparative review of ESA indications notes a practical advantage for beta-Epoetin: it can be stored for a few days at room temperature [1]. This is a specific, quantifiable operational benefit not universally shared by all epoetins.

Stability Storage Logistics

Optimal Applications for Beta-Epoetin Based on Comparative Evidence


Preclinical Studies Investigating Dosing Interval and Erythropoietic Response

Researchers designing studies that require a longer-acting ESA for less frequent dosing may specifically select beta-Epoetin. The 20% longer terminal half-life compared to epoetin alfa [1] supports protocols where maintaining target hemoglobin levels with reduced injection frequency is a key objective.

Comparative Studies of Subcutaneous versus Intravenous ESA Pharmacodynamics

The distinct pharmacokinetic profile of beta-Epoetin, characterized by delayed absorption and a greater reticulocyte response after subcutaneous administration [1], makes it an ideal candidate for studies exploring the impact of administration route on ESA efficacy and pharmacodynamics.

Glycosylation and Isoform-Specific Biological Activity Research

Given its unique glycosylation pattern, including a higher proportion of basic isoforms and a different lectin-binding profile compared to epoetin alfa [2], beta-Epoetin is the compound of choice for investigations into how specific glycoforms affect erythropoietin's in-vivo activity and clearance [3].

Clinical Trials or Procurement in Settings with Less Stringent Cold-Chain Requirements

For clinical trials or healthcare procurement in regions with unreliable cold-chain logistics, beta-Epoetin's ability to be stored at room temperature for a few days [4] offers a significant practical advantage, reducing logistical burden and potential wastage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Epoetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.